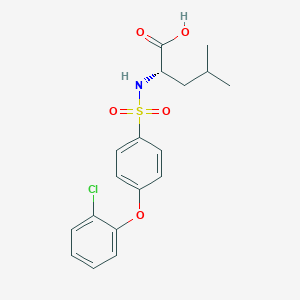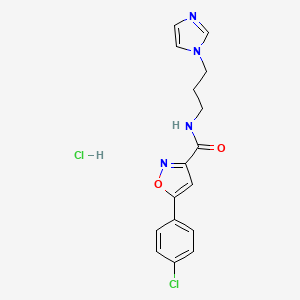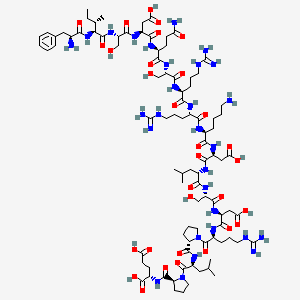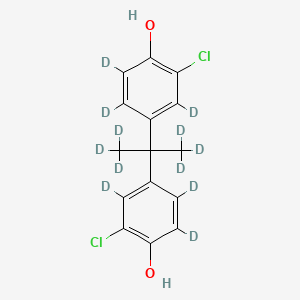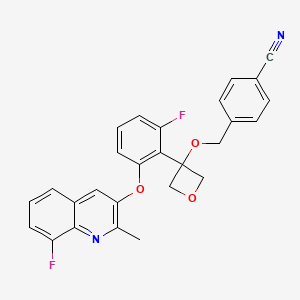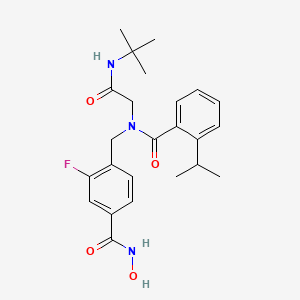
ATM Inhibitor-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATM Inhibitor-9 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response. This compound has shown significant potential in cancer research due to its ability to enhance the effects of DNA-damaging agents and improve the efficacy of cancer therapies .
Métodos De Preparación
The synthesis of ATM Inhibitor-9 involves the preparation of 3-quinoxalin urea derivatives. The synthetic route typically includes the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
ATM Inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ATM Inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: It is used to study the DNA damage response and the role of ATM in DNA repair mechanisms.
Biology: It helps in understanding the cellular processes involved in DNA damage and repair, as well as the role of ATM in cell cycle regulation.
Medicine: It is being investigated for its potential to enhance the efficacy of cancer therapies, particularly in combination with DNA-damaging agents and immunotherapies
Mecanismo De Acción
ATM Inhibitor-9 exerts its effects by inhibiting the activity of the ATM protein, which plays a crucial role in the DNA damage response. By blocking ATM-dependent signaling and repair of DNA double-strand breaks, this compound enhances the cytotoxic effects of DNA-damaging agents. This inhibition leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. The molecular targets and pathways involved include the cGAS/STING pathway and the NFκB/IRF1/NLRC5 pathway .
Comparación Con Compuestos Similares
ATM Inhibitor-9 is unique compared to other ATM inhibitors due to its high potency and selectivity. Similar compounds include:
M3541 and M4076: Highly potent and selective ATM inhibitors that suppress DNA double-strand break repair and enhance the therapeutic effect of radiotherapy.
CP466722: A moderately potent ATM inhibitor with activity against additional kinases.
This compound stands out due to its specific molecular structure and its ability to enhance the efficacy of various cancer therapies.
Propiedades
Fórmula molecular |
C25H32N6O2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[7-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]quinoxalin-2-yl]urea |
InChI |
InChI=1S/C25H32N6O2/c1-31(2)13-6-14-33-24-12-10-19(16-27-24)18-9-11-21-22(15-18)29-23(17-26-21)30-25(32)28-20-7-4-3-5-8-20/h9-12,15-17,20H,3-8,13-14H2,1-2H3,(H2,28,29,30,32) |
Clave InChI |
PEGCDTKIRKSHBF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NC=C(C=C1)C2=CC3=NC(=CN=C3C=C2)NC(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)

![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)

